

Application Notes and Protocols for Radioligand Binding Assays of Amiflamine Targets

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Compound of Interest

Compound Name: Amiflamine

Cat. No.: B1664870

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Introduction

Amiflamine, also known as FLA-336, is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent.[1] Its primary targets of interest are MAO-A and the serotonin transporter (SERT). To a lesser extent, it also inhibits semicarbazide-sensitive amine oxidase (SSAO).[1] The (+)-enantiomer of **Amiflamine** is the more active stereoisomer.[1] Understanding the binding characteristics of **Amiflamine** to these targets is crucial for elucidating its pharmacological profile and guiding further drug development.

Radioligand binding assays are a powerful tool for characterizing the interaction of a compound with its target protein.[2] These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target. By measuring the displacement of the radioligand by an unlabeled compound, such as **Amiflamine**, one can determine the binding affinity (K_i) of the test compound. This document provides detailed protocols for radioligand binding assays for MAO-A and SERT, as well as an enzyme inhibition assay for SSAO, for which a standard radioligand binding assay is not readily available.

Data Presentation

The following table summarizes the binding affinities of **Amiflamine** and its more active metabolite, FLA 788(+), for their primary targets.

Compound	Target	Assay Type	Ki (μM)	Reference
Amiflamine	MAO-A	Enzyme Inhibition	7	[3]
FLA 788(+)	MAO-A	Enzyme Inhibition	0.26	[3]
Amiflamine	SSAO	Enzyme Inhibition	135 (Kislope)	[3]
FLA 788(+)	SSAO	Enzyme Inhibition	180	[3]

Experimental Protocols

Radioligand Binding Assay for Monoamine Oxidase A (MAO-A)

This protocol describes a competitive radioligand binding assay to determine the affinity of **Amiflamine** for MAO-A using [3H]Ro 41-1049 as the radioligand.[4][5]

Materials:

- Biological Source: Rat brain cortex or human placenta membranes.
- Radioligand: [3H]Ro 41-1049 (specific activity ~70-90 Ci/mmol).
- Non-specific Binding Determinant: Clorgyline (10 μM).
- Test Compound: **Amiflamine**.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Protocol:

- Membrane Preparation:
 - Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
 - Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
 - Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:
 - Set up the assay in a 96-well plate with a final volume of 250 µL per well.
 - Add the following to each well in triplicate:
 - Total Binding: 50 µL of [3H]Ro 41-1049 (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane suspension.
 - Non-specific Binding: 50 µL of [3H]Ro 41-1049, 50 µL of clorgyline (final concentration 10 µM), and 150 µL of membrane suspension.
 - Competitive Binding: 50 µL of [3H]Ro 41-1049, 50 µL of **Amiflamine** at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 150 µL of membrane suspension.
 - Incubate the plate at 37°C for 60 minutes.

- Filtration and Counting:
 - Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
 - Wash the filters three times with 3 mL of ice-cold wash buffer.
 - Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
 - Measure the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **Amiflamine** concentration.
 - Determine the IC₅₀ value (the concentration of **Amiflamine** that inhibits 50% of specific binding) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor. The K_d for [3H]Ro 41-1049 in rat cerebral cortex is approximately 10.7 nM.^[4]

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive radioligand binding assay to determine the affinity of **Amiflamine** for SERT using --INVALID-LINK---citalopram as the radioligand.^{[6][7]}

Materials:

- Biological Source: Rat brain cortical membranes or cells expressing human SERT.
- Radioligand:--INVALID-LINK---citalopram (specific activity ~70-90 Ci/mmol).

- Non-specific Binding Determinant: Fluoxetine (10 μ M) or unlabeled (S)-citalopram (1 μ M).
- Test Compound: **Amiflamine**.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Protocol:

- Membrane Preparation:
 - Follow the same procedure as for the MAO-A membrane preparation.
- Binding Assay:
 - Set up the assay in a 96-well plate with a final volume of 250 μ L per well.
 - Add the following to each well in triplicate:
 - Total Binding: 50 μ L of --INVALID-LINK---citalopram (final concentration \sim 1-2 nM), 50 μ L of assay buffer, and 150 μ L of membrane suspension.
 - Non-specific Binding: 50 μ L of --INVALID-LINK---citalopram, 50 μ L of fluoxetine (final concentration 10 μ M), and 150 μ L of membrane suspension.
 - Competitive Binding: 50 μ L of --INVALID-LINK---citalopram, 50 μ L of **Amiflamine** at various concentrations (e.g., 10^{-10} M to 10^{-4} M), and 150 μ L of membrane suspension.

- Incubate the plate at room temperature (22-25°C) for 60 minutes.
- Filtration and Counting:
 - Follow the same procedure as for the MAO-A assay.
- Data Analysis:
 - Follow the same data analysis procedure as for the MAO-A assay. The K_d for --INVALID-LINK---citalopram for rat cortical SERT is approximately 1.4 nM.[6]

Enzyme Inhibition Assay for Semicarbazide-Sensitive Amine Oxidase (SSAO)

As a standard radioligand for direct binding assays for SSAO is not readily available, an enzyme inhibition assay is used to determine the inhibitory potency of **Amiflamine**. This assay measures the production of hydrogen peroxide (H₂O₂) from the oxidation of a substrate.

Materials:

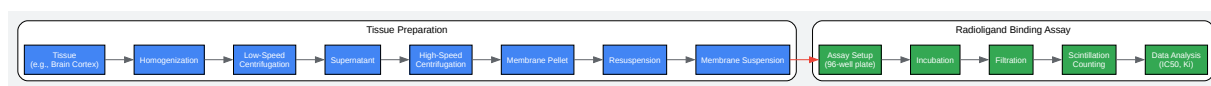
- Biological Source: Rat aorta or lung homogenates.
- Substrate: Benzylamine (1 mM).
- Inhibitor: Semicarbazide (1 mM) for determining SSAO-specific activity.
- Test Compound: **Amiflamine**.
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.
- Detection Reagent: Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).
- 96-well black microplate.
- Fluorometric microplate reader.

Protocol:

- Homogenate Preparation:
 - Homogenize fresh or frozen tissue in 10 volumes of ice-cold assay buffer.
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 - Use the supernatant for the assay. Determine protein concentration.
- Enzyme Inhibition Assay:
 - Set up the assay in a 96-well black microplate with a final volume of 200 µL per well.
 - Prepare a reaction mixture containing Amplex® Red reagent (50 µM) and HRP (0.1 U/mL) in assay buffer.
 - Add the following to each well in triplicate:
 - Total Activity: 50 µL of homogenate, 50 µL of assay buffer, and 100 µL of reaction mixture with benzylamine (final concentration 1 mM).
 - Non-SSAO Activity: 50 µL of homogenate pre-incubated with semicarbazide (1 mM) for 30 minutes, 50 µL of assay buffer, and 100 µL of reaction mixture with benzylamine.
 - Inhibition: 50 µL of homogenate, 50 µL of **Amiflamine** at various concentrations, and 100 µL of reaction mixture with benzylamine.
 - Incubate the plate at 37°C, protected from light.
- Measurement:
 - Measure the fluorescence at various time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
- Data Analysis:
 - Calculate the rate of H₂O₂ production from the linear portion of the fluorescence versus time curve.

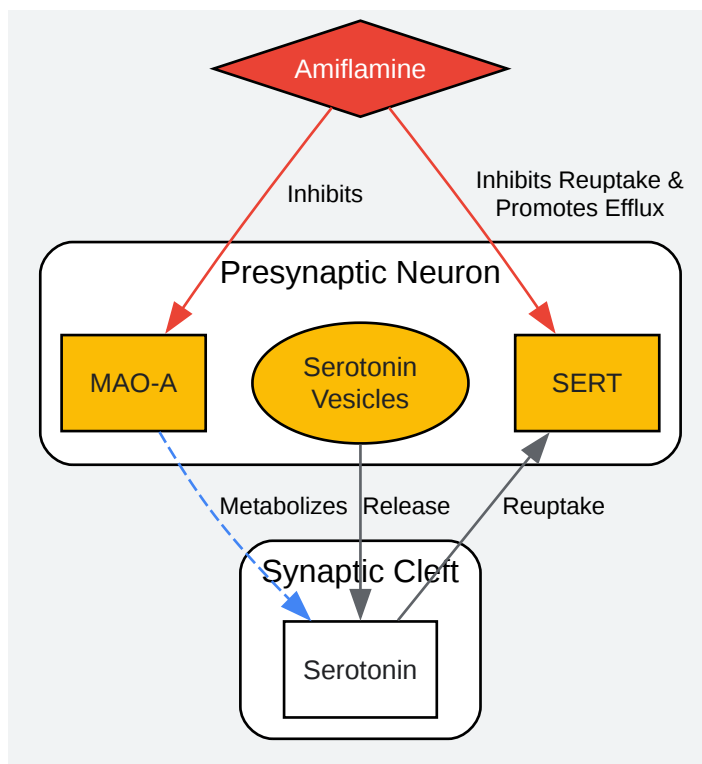
- Determine SSAO-specific activity by subtracting the non-SSAO activity from the total activity.
- Plot the percentage of SSAO inhibition against the logarithm of the **Amiflamine** concentration.
- Determine the IC₅₀ value. As this is an enzyme inhibition assay, the K_i can be determined using the appropriate kinetic models (e.g., Michaelis-Menten kinetics and the relevant inhibition model - competitive, non-competitive, etc.).

Visualizations



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Caption: Workflow for Radioligand Binding Assay.



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